Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one is a chemical compound that belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. This compound features a hexahydro structure, indicating a saturated form, and incorporates a methoxyphenyl group, which contributes to its unique chemical properties and potential biological activities. Given its complex structure, it is of interest in various scientific fields, including medicinal chemistry and pharmacology.
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one is classified as:
The synthesis of hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one can be approached through several methods. Common synthetic pathways include:
A typical synthetic route might involve:
Key molecular data for hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one includes:
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one can participate in various chemical reactions typical for azepines, including:
The reactivity of this compound largely depends on its functional groups:
Potential mechanisms may include:
Experimental data regarding melting point, boiling point, and spectral data (NMR, IR) would provide further insights into its properties but are not readily available in public databases.
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one has potential applications in:
Azepinones—seven-membered nitrogen-containing heterocycles with a carbonyl group—have evolved from structural curiosities to privileged scaffolds in medicinal chemistry. Early interest emerged from naturally occurring oroidin alkaloids like hymenialdisine, isolated from marine sponges, which features a pyrrolo[2,3-c]azepin-8-one core. Hymenialdisine demonstrated potent inhibition of kinases (CDKs, GSK-3β) and diverse bioactivities, including anti-cancer and anti-inflammatory effects [2]. This spurred synthetic efforts to optimize fused-azepinone derivatives, yielding scaffolds such as paullones, aza-paullones, and darpones with improved pharmacokinetic profiles [2]. The hexahydro-2H-azepin-2-one motif, a saturated variant, gained prominence for its conformational flexibility and metabolic stability, enabling its application in central nervous system (CNS) agents and enzyme inhibitors [4] [6].
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one exemplifies the tailored design of azepinone derivatives. Its structure comprises:
Table 1: Physicochemical Properties of Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one
Property | Value | Description |
---|---|---|
Molecular Formula | C₁₄H₁₉NO₂ | Confirmed via NMR and HRMS [4] [7] |
Molecular Weight | 233.31 g/mol | Monoisotopic mass: 233.14158 Da [7] |
Density | 1.060 g/cm³ | Higher than water, indicating compact packing [3] |
Boiling Point | 390.4°C (760 mmHg) | Reflects thermal stability |
Solubility | 32.7 μg/mL in water | Low aqueous solubility; requires organic solvents (e.g., DMSO) for assays [4] |
SMILES | CN1CCCCC(C1=O)C2=CC(=CC=C2)OC | Canonical representation [4] [7] |
The C3 chiral center generates enantiomers with potentially distinct biological activities. For instance, R-configuration analogs show enhanced affinity for kinases compared to S-forms [4]. The 3-methoxyphenyl group’s position (meta-) also optimizes steric and electronic effects, as ortho-/para-substitutions reduce potency in kinase assays [2] [4]. This derivative’s lipophilicity (LogP ≈ 2.92) facilitates blood-brain barrier penetration, relevant for neuroactive drug design [4] [10].
Table 2: Key Azepinone Derivatives with Structural and Functional Comparisons
Compound Name | Molecular Formula | Structural Variation | Therapeutic Relevance |
---|---|---|---|
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one | C₁₄H₁₉NO₂ | −H at N1, −OCH₃ at phenyl C3 | Kinase inhibition scaffold [4] |
3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one | C₁₆H₂₃NO₂ | −C₂H₅ at C3 (azepine) | Enhanced lipophilicity (LogP: 3.2) [10] |
Hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | C₁₃H₁₇NO₂ | −OH replacing −OCH₃ (phenyl) | Improved solubility; prodrug potential [8] |
Hymenialdisine | C₁₁H₁₀Br₂N₄O₂ | Fused pyrroloazepinone (natural product) | Broad kinase inhibition [2] |
The scaffold’s versatility is evidenced in its role as an intermediate for:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5